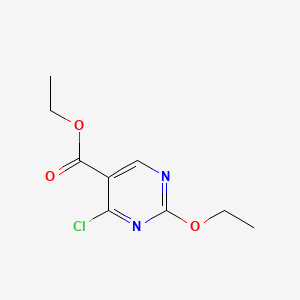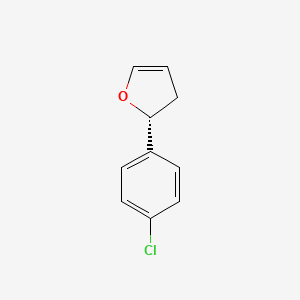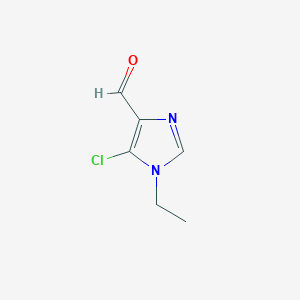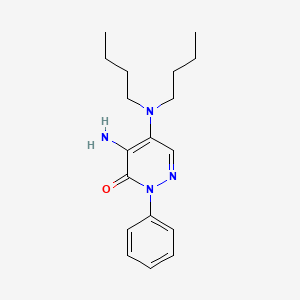![molecular formula C8H5NO3 B12909133 [1,3]Dioxolo[4,5-f][2,1]benzoxazole CAS No. 267-54-9](/img/structure/B12909133.png)
[1,3]Dioxolo[4,5-f][2,1]benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Dioxolo[4,5-f]-2,1-benzisoxazole(8CI,9CI) is a heterocyclic compound that features a fused ring system consisting of a dioxole and a benzisoxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-f]-2,1-benzisoxazole(8CI,9CI) typically involves the use of commercially available starting materials. One common method involves the reaction of sesamol with 1,2,4,5-tetrachlorobenzene under specific conditions to form the core unit . The benzene core can then be derivatized via lithiation, allowing for the adjustment of its photophysical properties as desired .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4,5-f]-2,1-benzisoxazole(8CI,9CI) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups .
Scientific Research Applications
[1,3]Dioxolo[4,5-f]-2,1-benzisoxazole(8CI,9CI) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [1,3]Dioxolo[4,5-f]-2,1-benzisoxazole(8CI,9CI) involves its interaction with specific molecular targets and pathways. For example, in biological applications, the compound can act as a ligand that binds to specific enzymes, inhibiting their activity . The fluorescence properties of the compound are exploited in various assays to study enzyme activity and other biological processes .
Comparison with Similar Compounds
Similar Compounds
[1,3]Dioxolo[4,5-f]benzodioxole: This compound shares a similar core structure but differs in its functional groups and photophysical properties.
[1,3]Dioxolo[4,5-f]benzothiazole: Another similar compound with a thiazole ring instead of an isoxazole ring, leading to different chemical and biological properties.
Uniqueness
[1,3]Dioxolo[4,5-f]-2,1-benzisoxazole(8CI,9CI) is unique due to its specific ring structure and the resulting photophysical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a compound of significant interest in scientific research .
Properties
CAS No. |
267-54-9 |
|---|---|
Molecular Formula |
C8H5NO3 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-f][2,1]benzoxazole |
InChI |
InChI=1S/C8H5NO3/c1-5-3-12-9-6(5)2-8-7(1)10-4-11-8/h1-3H,4H2 |
InChI Key |
ICNZKFQVWBRVED-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC3=CON=C3C=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


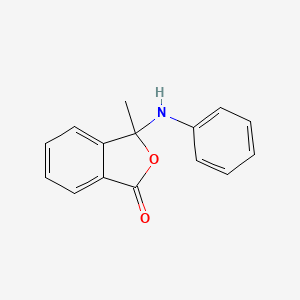

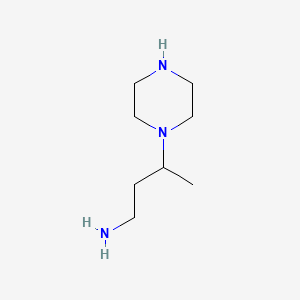
![2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol](/img/structure/B12909076.png)


![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12909088.png)
